molecular formula C11H11N3O B13135229 (6-Amino-[3,4'-bipyridin]-4-yl)methanol

(6-Amino-[3,4'-bipyridin]-4-yl)methanol

Cat. No.: B13135229
M. Wt: 201.22 g/mol
InChI Key: RUIWFZKHEWRZLB-UHFFFAOYSA-N
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Description

(6-Amino-[3,4'-bipyridin]-4-yl)methanol is a high-purity bipyridine derivative of significant interest in advanced materials research and coordination chemistry. Its molecular structure, featuring multiple nitrogen donor atoms, makes it a promising candidate for use as an organic linker or building block in the synthesis of functional materials . This compound is primarily valued for its potential in constructing Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with applications in gas storage, separation, and catalysis . The amino and alcohol functional groups on the bipyridine core allow for further chemical modification and strong coordination to metal ions (e.g., Fe(III), Co(II), Cu(II), Cd(II)), facilitating the creation of stable, custom-designed porous networks . Researchers can utilize this chemical to develop novel MOFs with tailored pore environments for specific catalytic reactions or selective binding of molecules . Beyond porous materials, its structural analogy to established ligands like 2,2'-bipyridine suggests potential in forming mixed-ligand metal complexes for antimicrobial and antitumoral studies . The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14)

InChI Key

RUIWFZKHEWRZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CO)N

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling

One of the most reliable methods to construct bipyridine derivatives is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves a halogenated pyridine and a pyridylboronic acid or ester to form the bipyridine linkage.

  • Typical conditions: Pd(OAc)₂ or Pd(PPh₃)₄ catalysts, bases such as Na₂CO₃ or K₃PO₄, solvents like 1,4-dioxane or toluene, and heating at 90–110 °C.
  • Example: Coupling of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with arylboronic acids under Pd catalysis to yield biaryl intermediates, which can be further transformed.

Challenges with Stille Coupling

Attempts to employ Stille coupling for bipyridine synthesis have encountered difficulties, particularly in coupling amino-substituted pyridines with stannylated pyridine derivatives. For example, the synthesis of 6'-amino-[2,2'-bipyridine]-4-carboxylic acid failed under Stille coupling conditions, indicating limitations of this method for certain amino bipyridine derivatives.

Introduction of the Amino Group

Nitration and Reduction Route

  • Starting from bromopyridine derivatives, oxidation to the N-oxide facilitates regioselective nitration at the 4-position.
  • Nitration is performed using fuming nitric acid and concentrated sulfuric acid at elevated temperatures (~100 °C), yielding moderate nitration yields (~50–60%).
  • Subsequent reduction of the nitro group and N-oxide is carried out using iron powder under ultrasonication, providing the amino derivative in good yield (~69%).

Monoamination of Dibromopyridine

  • Monoamination of 2,6-dibromopyridine with ammonia in sealed tubes at high temperature (~170 °C) yields 6-bromo-2-aminopyridine with good efficiency (~75%).

Installation of the Hydroxymethyl Group

The hydroxymethyl substitution at the 4-position of the bipyridine can be introduced via chloromethyl derivatives or through selective reduction steps.

  • Use of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a reagent allows subsequent transformations to hydroxymethyl functionality after cross-coupling.
  • Reductive amination or other reduction methods (e.g., NaBH(OAc)₃) can be employed to convert aldehyde intermediates to the corresponding alcohols, including hydroxymethyl groups.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Oxidation to N-oxide m-Chloroperbenzoic acid ~60 Enables regioselective nitration
2 Nitration Fuming HNO₃, conc. H₂SO₄, 100 °C ~50 Nitration at 4-position of pyridine N-oxide
3 Reduction (nitro & N-oxide) Fe powder, ultrasonication ~69 Converts nitro to amino group
4 Monoamination Ammonia, sealed tube, 170 °C ~75 Amination of dibromopyridine
5 Suzuki–Miyaura coupling Pd catalyst, arylboronic acid, base, 90–110 °C 39–100 Forms bipyridine core
6 Hydroxymethyl installation Chloromethyl pyridine derivative, Ag₂CO₃, toluene, 110 °C 39–98 Introduces hydroxymethyl substituent
7 Reductive amination NaBH(OAc)₃, THF/EtOH, room temperature 69–84 Converts aldehyde intermediates to alcohols

Analytical and Characterization Notes

  • The intermediates and final products are typically characterized by ¹H-NMR spectroscopy to confirm substitution patterns and purity.
  • Yields vary depending on reagent quality, reaction scale, and purification methods.
  • Palladium-catalyzed cross-coupling reactions require careful control of temperature and atmosphere to optimize yields.

Summary of Research Findings

  • Suzuki–Miyaura cross-coupling remains the most effective and versatile method for assembling the bipyridine scaffold in (6-Amino-[3,4'-bipyridin]-4-yl)methanol synthesis.
  • Direct Stille coupling attempts for similar amino bipyridine derivatives have proven unsuccessful, indicating the need for alternative coupling strategies.
  • Amino group introduction is efficiently achieved through nitration of pyridine N-oxides followed by reduction or via direct monoamination of dibromopyridines.
  • Hydroxymethyl groups can be installed via chloromethyl intermediates or reductive amination of aldehydes.
  • The synthetic route requires multiple purification and protection/deprotection steps to achieve high purity and yield.

This detailed overview synthesizes diverse research data to provide a comprehensive guide to the preparation of (6-Amino-[3,4'-bipyridin]-4-yl)methanol, suitable for professional chemists and researchers engaged in heterocyclic and bipyridine chemistry.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and molecular properties, derived from catalogs and research databases:

Compound Name Molecular Formula Substituents/Modifications Key Differences from Target Compound Reference
(6-Amino-[3,4'-bipyridin]-4-yl)methanol C₁₁H₁₁N₃O 6-amino, 4-methanol, 3,4'-bipyridine Target compound
6'-Methoxy-[3,3'-bipyridin]-4-amine C₁₁H₁₁N₃O 6'-methoxy, 4-amino, 3,3'-bipyridine Methoxy vs. methanol; 3,3' vs. 3,4' linkages
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O 2-amino, 4-methanol, single pyridine ring Single ring vs. bipyridine scaffold
(5-Chloro-[3,4'-bipyridin]-2-yl)methanol C₁₁H₉ClN₂O 5-chloro, 2-methanol, 3,4'-bipyridine Chloro vs. amino group; substituent position
Amrinone (Inamrinone) C₁₀H₉N₃O 5-amino, 6-keto, 3,4'-bipyridine Keto vs. methanol group

Structural and Functional Analysis

Substituent Effects: The amino group in the target compound enhances solubility in polar solvents compared to methoxy or chloro analogs, which are more lipophilic .

Scaffold Connectivity :

  • Compounds with 3,3'-bipyridine linkages (e.g., 6'-Methoxy-[3,3'-bipyridin]-4-amine) exhibit distinct electronic properties due to altered conjugation pathways compared to the 3,4'-linked target compound .

The target compound’s methanol group may modulate selectivity or pharmacokinetics compared to Amrinone’s ketone . Chloro-substituted analogs (e.g., (5-Chloro-[3,4'-bipyridin]-2-yl)methanol) may exhibit reduced solubility but increased stability against metabolic oxidation .

Physicochemical Properties

  • Molecular Weight: The target compound (201.23 g/mol) falls within the range of drug-like molecules, similar to Amrinone (187.20 g/mol) .

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